3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid
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Overview
Description
3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid is a chemical compound known for its unique structural properties and diverse applications It is a derivative of xanthenes and benzoic acid, characterized by the presence of hydroxy, methoxy, and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid with 4-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.
Scientific Research Applications
3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 6-Hydroxy-3-oxo-3H-xanthen-9-yl benzoic acid
Uniqueness
3-(6-Hydroxy-3-oxo-3H-xanthen-9-YL)-4-methoxybenzoic acid is unique due to the presence of the methoxy group at the 4-position, which imparts distinct chemical and physical properties
Properties
CAS No. |
876752-71-5 |
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Molecular Formula |
C21H14O6 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-(3-hydroxy-6-oxoxanthen-9-yl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C21H14O6/c1-26-17-7-2-11(21(24)25)8-16(17)20-14-5-3-12(22)9-18(14)27-19-10-13(23)4-6-15(19)20/h2-10,22H,1H3,(H,24,25) |
InChI Key |
CGQMNWUJGWVPOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
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